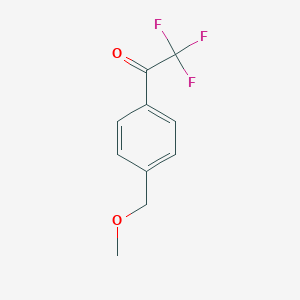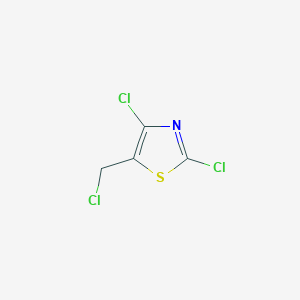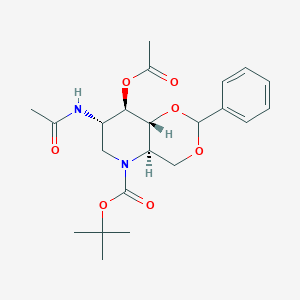
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one involves the inhibition of DPP-4 enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control. By inhibiting DPP-4 enzyme, the levels of incretin hormones in the body are increased, resulting in improved glucose control.
Biochemical and Physiological Effects:
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. It has been reported to increase insulin secretion, reduce glucagon secretion, and improve glucose control in patients with type 2 diabetes. The compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, it has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
实验室实验的优点和局限性
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. The compound has also been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, the compound may have some off-target effects, which may complicate the interpretation of the results.
未来方向
There are several future directions for the research on 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective DPP-4 inhibitors that can improve glucose control with fewer side effects. Additionally, the compound can be used as a tool compound to investigate the role of DPP-4 enzyme in various physiological processes.
合成方法
The synthesis of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been reported using various methods. One of the commonly used methods involves the reaction of 1,2,5-trimethyl-4-piperidone with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with phenylhydrazine and sodium acetate to yield the final product. Other methods involve the use of different starting materials and reagents, such as 1,2,5-trimethylpiperidine, benzaldehyde, and hydrazine hydrate.
科学研究应用
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of type 2 diabetes. It acts as a DPP-4 inhibitor, which increases the levels of incretin hormones in the body, leading to improved glucose control. The compound has also been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
属性
CAS 编号 |
102689-20-3 |
|---|---|
产品名称 |
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one |
分子式 |
C24H29N3O |
分子量 |
375.5 g/mol |
IUPAC 名称 |
4-benzyl-5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H29N3O/c1-17-16-26(3)18(2)14-22(17)27-24(28)21(15-19-10-6-4-7-11-19)23(25-27)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
InChI 键 |
DWQLEFWPQKQLLI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
同义词 |
4-benzyl-5-phenyl-2-(1,2,5-trimethyl-4-piperidyl)-4H-pyrazol-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)



![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)




![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)
